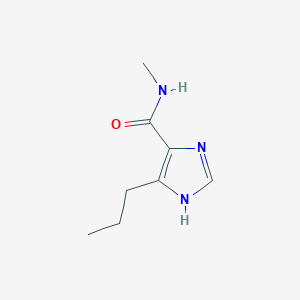![molecular formula C16H24Cl2N2 B14237155 N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627523-25-5](/img/structure/B14237155.png)
N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes a cyclohexyl group, a dichlorophenyl group, and an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of cyclohexylamine with 2-(2,4-dichlorophenyl)ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
科学的研究の応用
N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
類似化合物との比較
Similar Compounds
- N,N’-dimethylcyclohexane-1,2-diamine
- N,N’-diethylcyclohexane-1,2-diamine
- N,N’-diphenylcyclohexane-1,2-diamine
Uniqueness
N’-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of both cyclohexyl and dichlorophenyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
627523-25-5 |
|---|---|
分子式 |
C16H24Cl2N2 |
分子量 |
315.3 g/mol |
IUPAC名 |
N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H24Cl2N2/c17-14-7-6-13(16(18)12-14)8-9-19-10-11-20-15-4-2-1-3-5-15/h6-7,12,15,19-20H,1-5,8-11H2 |
InChIキー |
NLIUJSZFCMUEGR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCCNCCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



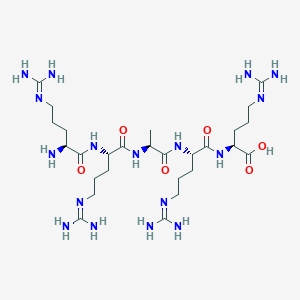

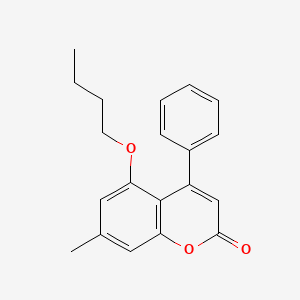

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
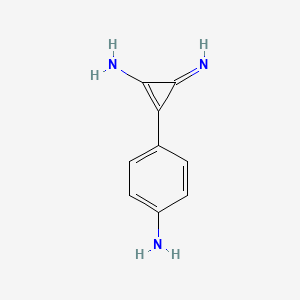
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
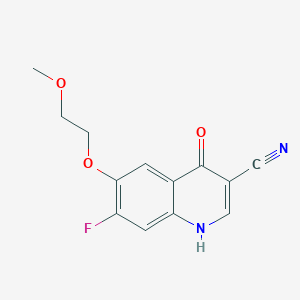
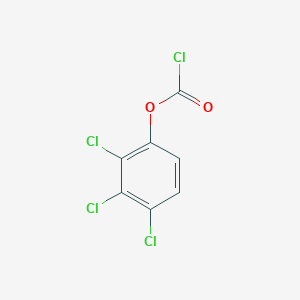
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)

